

In Vitro Applications of BIO5192: A Potent and Selective VLA-4 Inhibitor

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Compound of Interest

Compound Name: **BIO5192**

Cat. No.: **B1667091**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro use of **BIO5192**, a highly potent and selective small molecule inhibitor of the integrin $\alpha 4\beta 1$, also known as Very Late Antigen-4 (VLA-4). These guidelines are intended to assist researchers in immunology, hematology, and oncology in designing and executing experiments to investigate VLA-4-mediated biological processes.

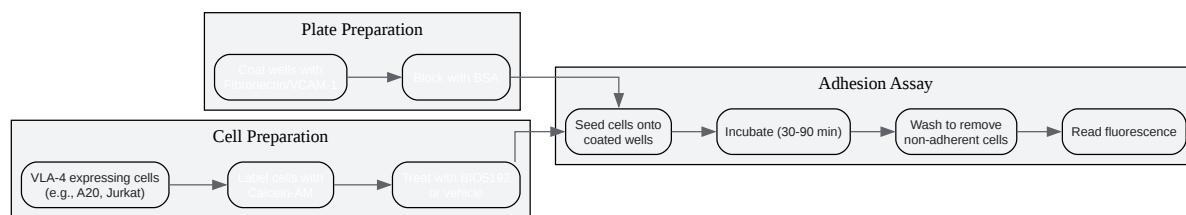
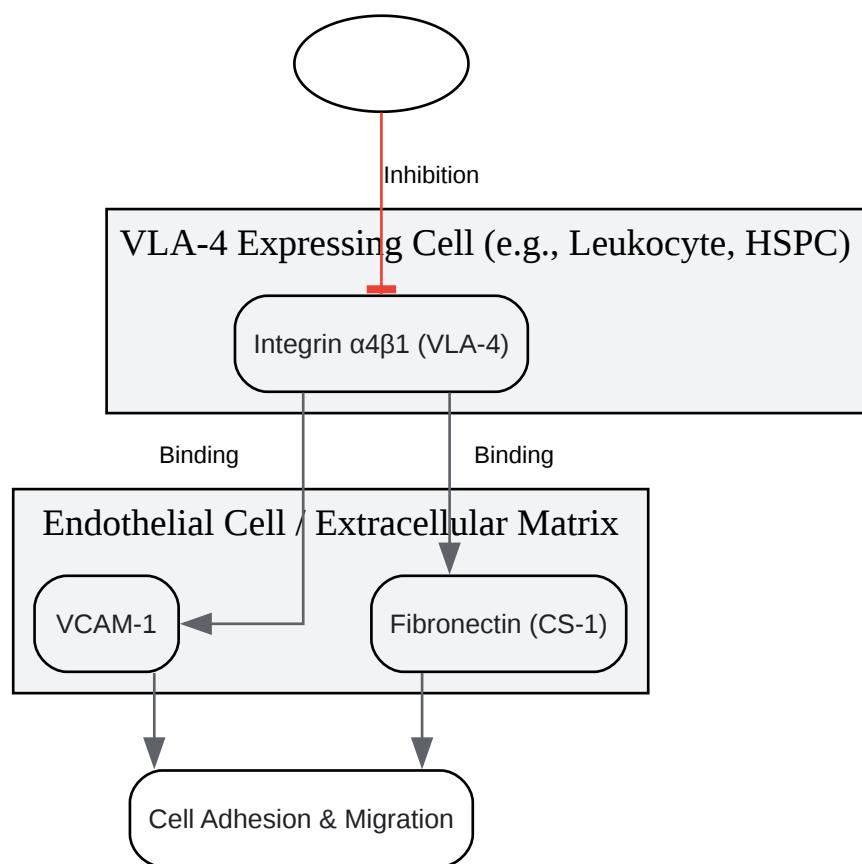
Introduction

BIO5192 is a powerful research tool for studying the roles of VLA-4 in cell adhesion, migration, and signaling. VLA-4 is a key mediator in inflammatory responses and hematopoiesis, primarily through its interaction with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. By specifically blocking this interaction, **BIO5192** allows for the elucidation of VLA-4's contribution to various physiological and pathological processes. In vitro, **BIO5192** is instrumental in studying leukocyte adhesion to endothelial cells, hematopoietic stem and progenitor cell (HSPC) mobilization, and the proliferation and survival of certain cancer cells.

Mechanism of Action

BIO5192 selectively binds to integrin $\alpha 4\beta 1$, preventing its interaction with VCAM-1 and the CS-1 domain of fibronectin. This blockade directly inhibits the adhesion of cells expressing VLA-4, such as lymphocytes and hematopoietic stem cells, to their respective ligands on other cells or the extracellular matrix. Notably, **BIO5192** does not induce the internalization of the $\alpha 4\beta 1$

integrin, unlike some antibody-based inhibitors.^[1] This allows for the study of direct VLA-4 blockade without the confounding factor of receptor downregulation.



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References

- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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